molecular formula C10H9ClN2 B3047665 (2-Chloroquinolin-3-yl)methanamine CAS No. 1431729-39-3

(2-Chloroquinolin-3-yl)methanamine

Cat. No.: B3047665
CAS No.: 1431729-39-3
M. Wt: 192.64
InChI Key: USZRQTMFWBJHCM-UHFFFAOYSA-N
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Description

(2-Chloroquinolin-3-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position and a methanamine group at the third position. Its molecular formula is C10H9ClN2, and it has a molecular weight of 192.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroquinolin-3-yl)methanamine typically involves the reduction of 2-chloroquinoline-3-carbaldehyde. One common method is the reduction of the nitrile function using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), yielding the desired product in good yield . Another method involves the treatment of quinolines with morpholine in the presence of a catalytic amount of dimethylaminopyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Mechanism of Action

The mechanism of action of (2-Chloroquinolin-3-yl)methanamine is primarily related to its interaction with biological targets. For instance, it has been shown to inhibit DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, the compound can induce cytotoxic effects in cancer cells. The exact molecular pathways and targets may vary depending on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-chloroquinolin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZRQTMFWBJHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857634
Record name 1-(2-Chloroquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431729-39-3
Record name 1-(2-Chloroquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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